顺式、反式-5'-羟基沙利度胺

描述

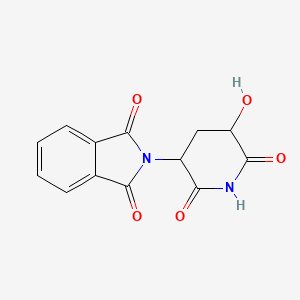

Cis,trans-5'-Hydroxythalidomide (HTH) is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of thalidomide, a drug used to treat morning sickness in pregnant women in the 1950s and 1960s. HTH has been extensively studied due to its potential to be used as an anti-inflammatory, immunomodulatory, and anti-angiogenic agent. Its unique structure and properties have made it a promising molecule for use in various scientific and medical applications.

科学研究应用

Pharmacology

Summary of the Application

5’-Hydroxy Thalidomide is a metabolite of Thalidomide, a drug that has seen renewed interest due to its unique immunomodulating action .

Methods of Application or Experimental Procedures

In a study, Thalidomide was incubated with fraction S9 from human liver to investigate the formation of its metabolites, including 5’-Hydroxy Thalidomide . The metabolites were quantified using reversed-phase HPLC assays with UV detection .

Results or Outcomes

The formation of the 5’-Hydroxy Thalidomide metabolite was demonstrated in the liver in man . This metabolite was found in low concentrations in plasma samples from eight healthy male volunteers who had received Thalidomide orally .

Teratology

Summary of the Application

5’-Hydroxy Thalidomide is involved in the teratogenic effects of Thalidomide . Thalidomide causes these effects by inducing protein degradation via cereblon (CRBN)-containing ubiquitin ligase and modification of its substrate specificity .

Methods of Application or Experimental Procedures

In a study, Thalidomide and its metabolite 5’-Hydroxy Thalidomide were found to induce teratogenicity via the cereblon neosubstrate PLZF . This was identified using a human transcription factor protein array produced in a wheat cell-free protein synthesis system .

Results or Outcomes

The study found that PLZF is degraded by the ubiquitin ligase CRL4CRBN in complex with Thalidomide, its derivatives, or 5’-Hydroxy Thalidomide in a manner dependent on the conserved first and third zinc finger domains of PLZF . Thalidomide and 5’-Hydroxy Thalidomide confer distinctly different substrate specificities to mouse and chicken CRBN, and both compounds cause teratogenic phenotypes in chicken embryos .

Protein Degradation

Summary of the Application

Thalidomide and its metabolite 5’-Hydroxy Thalidomide are known to induce protein degradation via the cereblon (CRBN)-containing ubiquitin ligase .

Methods of Application or Experimental Procedures

In a study, it was found that promyelocytic leukaemia zinc finger (PLZF)/ZBTB16 is a CRBN target protein whose degradation is involved in thalidomide- and 5’-Hydroxy Thalidomide-induced teratogenicity . This was identified using a human transcription factor protein array produced in a wheat cell-free protein synthesis system .

Results or Outcomes

The study found that PLZF is degraded by the ubiquitin ligase CRL4CRBN in complex with thalidomide, its derivatives, or 5’-Hydroxy Thalidomide in a manner dependent on the conserved first and third zinc finger domains of PLZF . Thalidomide and 5’-Hydroxy Thalidomide confer distinctly different substrate specificities to mouse and chicken CRBN .

属性

IUPAC Name |

2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTOWVWIVBSOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432240 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | cis,trans-5'-Hydroxythalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

cis,trans-5'-Hydroxythalidomide | |

CAS RN |

222991-42-6 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

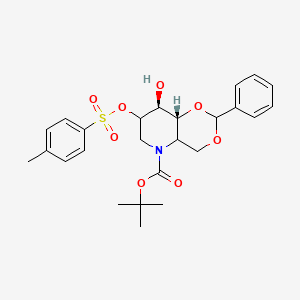

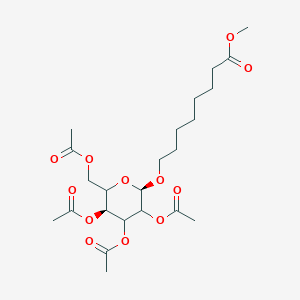

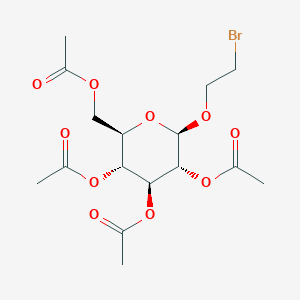

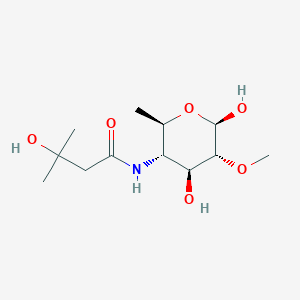

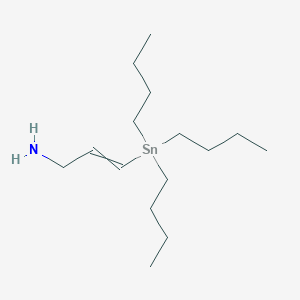

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)

![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)